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Compound of Interest

Compound Name:
Mal-EGGGG-PEG8-amide-

bis(deoxyglucitol)

Cat. No.: B12393823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to

characterize the bifunctional linker, Mal-EGGGG-PEG8-amide-bis(deoxyglucitol). This

molecule is a key component in the construction of Antibody-Drug Conjugates (ADCs), serving

as a cleavable linker with a maleimide group for conjugation to antibodies, a peptide sequence,

a polyethylene glycol (PEG) spacer for solubility, and bis(deoxyglucitol) moieties. Due to the

limited availability of specific experimental spectra for this compound in the public domain, this

guide presents a summary of expected spectroscopic data based on its chemical structure and

data from analogous compounds.

Chemical Structure and Properties
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a complex molecule with distinct functional

units amenable to spectroscopic analysis. A certificate of analysis for a commercially available

sample indicates that its identity and purity are confirmed by 1H NMR and LCMS, with a purity

of 99.61%[1].

Table 1: Physicochemical Properties[1][2][3]
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Property Value Source

Molecular Formula C55H94N10O31
MedchemExpress[1],

PubChem[2]

Molecular Weight 1391.38 g/mol
MedchemExpress[1],

ChemExpress[3]

Appearance White to off-white solid MedchemExpress[1]

CAS Number 2360920-01-8 MedchemExpress[1]

Spectroscopic Characterization
The structural elucidation and confirmation of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR)

Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the presence of key structural motifs

within the molecule. The spectrum is expected to be complex due to the number of protons in

different chemical environments.

Table 2: Expected ¹H NMR Chemical Shifts

Functional Group
Expected Chemical Shift
(ppm)

Multiplicity

Maleimide Protons ~6.7 s

Peptide Backbone α-Protons 3.5 - 4.5 m

PEG Methylene Protons (-

CH₂CH₂O-)
~3.6 s (broad)

Deoxyglucitol Protons 3.4 - 4.0 m

Amide Protons (-NH-) 7.5 - 8.5 m
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Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) in
0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard ¹H acquisition.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication) and perform a Fourier transform. Phase

and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent

peak.

Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the compound and

confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique for

this large, polar molecule.

Table 3: Expected Mass Spectrometry Data

Ion Expected m/z

[M+H]⁺ 1391.62

[M+Na]⁺ 1413.60

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LCMS)
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent mixture such as water/acetonitrile with 0.1% formic acid.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled

with a liquid chromatography system.

Chromatography:

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Range: m/z 100-2000.

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow

and temperature for maximal signal.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and

compare with the theoretical values. The LC component will also provide information on the

purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.

The spectrum will be a composite of the vibrations of the maleimide, peptide, PEG, and

hydroxyl groups.

Table 4: Expected FTIR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Description

N-H Stretch (Amide) 3300-3500

C-H Stretch 2850-3000

C=O Stretch (Maleimide) ~1700

C=O Stretch (Amide I) ~1650

N-H Bend (Amide II) ~1540

C-O-C Stretch (PEG) ~1100 Strong, characteristic band[4]

O-H Stretch (Deoxyglucitol) 3200-3600 Broad

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: Use a standard FTIR spectrometer.

Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis: Collect a background spectrum of the empty sample compartment or pure

KBr pellet. Acquire the sample spectrum and ratio it against the background. Identify the

characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow and Relationships
The following diagrams illustrate the general workflow for the spectroscopic characterization of

Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) and the relationship between its structural
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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